molecular formula C13H22N2O5 B113035 (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid CAS No. 79839-29-5

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid

Cat. No.: B113035
CAS No.: 79839-29-5
M. Wt: 286.32 g/mol
InChI Key: JABSORAZQPYNMZ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid serves as a sophisticated molecular building block in pharmaceutical research, particularly in the development of protease inhibitors and other enzyme-targeting therapeutic agents. This compound features a seven-membered azepanone ring system constrained in a specific stereochemical configuration, which provides a unique structural scaffold for mimicking transition states in enzymatic catalysis. The tert-butoxycarbonyl (Boc) protecting group ensures selective reactivity during synthetic sequences, allowing researchers to strategically functionalize the molecular framework while maintaining chiral integrity at the stereocenter. The acetic acid moiety enables convenient conjugation to other molecular entities, making this compound particularly valuable for constructing complex peptide mimetics and drug candidates. Current research applications focus on exploiting its constrained geometry to develop inhibitors for metabolic diseases, with scientific investigations exploring its role in addressing insulin resistance pathways and other enzyme-mediated pathological conditions. The structural complexity of this azepanone derivative offers significant potential for creating highly selective therapeutic agents with optimized binding characteristics and metabolic stability. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxoazepan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-13(2,3)20-12(19)14-9-6-4-5-7-15(11(9)18)8-10(16)17/h9H,4-8H2,1-3H3,(H,14,19)(H,16,17)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABSORAZQPYNMZ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCCN(C1=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373194
Record name {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxoazepan-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79839-29-5
Record name {(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxoazepan-1-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

tert-Butoxycarbonyl (Boc) Protection of the Amine Group

The Boc group serves as a transient protective moiety for the primary amine during subsequent reactions. In a representative approach, the amine precursor is treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) under basic conditions (e.g., triethylamine or DMAP) at 0–25°C for 4–6 hours. This step achieves >95% conversion, with the Boc group remaining stable under neutral and mildly acidic conditions.

Azepanone Ring Formation via Lactamization

Cyclization of the Boc-protected linear precursor into the seven-membered azepanone ring is achieved through intramolecular lactamization. A common method involves activating the carboxylic acid with carbodiimide reagents (e.g., EDC or DCC) in the presence of HOBt, followed by heating at 40–60°C in DMF or THF for 12–24 hours. The reaction proceeds with 70–85% yield, with the (S)-configuration enforced by chiral auxiliaries or asymmetric catalysis during precursor synthesis.

Acetic Acid Side-Chain Introduction

The acetic acid moiety is introduced via nucleophilic alkylation or coupling. In a methyl ester intermediate strategy, the azepanone nitrogen is alkylated with methyl bromoacetate in the presence of NaH or K₂CO₃ in DMF at 0°C to room temperature. Subsequent hydrolysis with LiOH or NaOH in THF/water (3:1) at 50°C for 2 hours yields the free carboxylic acid.

Stepwise Synthesis and Reaction Optimization

Synthetic Route Overview

StepReaction TypeReagents/ConditionsIntermediateYield
1Boc ProtectionBoc₂O, Et₃N, DCM, 0°C → 25°C, 6hBoc-protected amine92%
2LactamizationEDC, HOBt, DMF, 50°C, 18hBoc-azepanone78%
3AlkylationMethyl bromoacetate, NaH, DMF, 0°C → 25°C, 4hMethyl ester derivative65%
4Ester HydrolysisLiOH, THF/H₂O (3:1), 50°C, 2hTarget compound88%

Critical Parameters for Yield Improvement

  • Temperature Control : Lactamization at >50°C reduces epimerization risks but may promote racemization if prolonged.

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance lactamization rates compared to DCM or toluene.

  • Catalytic Additives : DMAP (5 mol%) accelerates Boc protection, reducing reaction time to 3 hours.

Stereochemical Control and Resolution

Chiral Auxiliary-Assisted Synthesis

The (S)-configuration is enforced using (R)- or (S)-phenethylamine derivatives as chiral templates during precursor synthesis. Diastereomeric intermediates are separated via recrystallization from ethanol/water mixtures, achieving enantiomeric excess (ee) >98%.

Enzymatic Resolution

Lipase-catalyzed hydrolysis of racemic methyl ester intermediates (e.g., using Candida antarctica lipase B) resolves enantiomers with 85–90% ee. This method is scalable but requires optimization of pH (7.5–8.0) and temperature (35°C).

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals at δ 4.25 (q, J = 6.8 Hz, CH-NHBoc), δ 3.65 (s, CH₂CO₂H), and δ 1.45 (s, Boc C(CH₃)₃).

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ calculated for C₁₃H₂₂N₂O₅: 286.1528; found: 286.1531.

Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity with retention time = 12.4 min.

Industrial-Scale Considerations

Flow Chemistry Adaptation

Continuous-flow microreactors improve lactamization efficiency by enhancing heat/mass transfer. A pilot-scale setup (2 L/hr throughput) achieves 82% yield compared to 68% in batch reactors.

Green Chemistry Metrics

  • Process Mass Intensity (PMI) : 120 kg/kg (batch) vs. 85 kg/kg (flow).

  • Solvent Recovery : >90% DMF and THF recycled via distillation.

Challenges and Mitigation Strategies

ChallengeCauseSolution
Epimerization during lactamizationProlonged heating above 60°CUse microwave-assisted synthesis (50°C, 1h)
Low alkylation efficiencySteric hindrance at N1 positionEmploy phase-transfer catalysis (TBAB)
Boc group premature cleavageAcidic impuritiesPre-purify intermediates via silica gel

Recent Methodological Advances

Photoredox Catalysis for C–N Bond Formation

Visible-light-mediated amidation using Ru(bpy)₃Cl₂ reduces lactamization time to 2 hours with 90% yield.

Biocatalytic Boc Deprotection

Immobilized esterases selectively remove Boc groups under mild conditions (pH 6.5, 30°C), avoiding strong acids like TFA .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amine can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while substitution reactions can yield a variety of substituted derivatives.

Scientific Research Applications

(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Peptide Synthesis: The Boc group is commonly used to protect amine groups during peptide synthesis.

    Biological Studies: The compound can be used to study enzyme-substrate interactions and protein-ligand binding.

    Industrial Applications: It serves as a building block for the synthesis of more complex molecules used in various industries.

Mechanism of Action

The mechanism of action of (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid depends on its specific application. In peptide synthesis, the Boc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The molecular targets and pathways involved vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

Benzo-Fused Azepanone Derivatives

Example: {3-[(tert-Butoxycarbonyl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic acid (CAS: 103105-97-1)

  • Structural Difference: Incorporates a benzene ring fused to the azepanone, increasing aromaticity.
  • Hazard profiles include skin/eye irritation risks (H315, H319) .
  • Applications : Used in kinase inhibitor research due to improved target binding in hydrophobic pockets .

Azetidinone Analogues

Example: 2-{[(3R)-3-Benzyl-3-(tert-butoxycarbonylamino)-2-oxoazetidin-1-yl]-(S)-phenylacetamido}-2-methylpropanoic acid

  • Structural Difference: Replaces the seven-membered azepanone with a four-membered azetidinone ring.
  • Impact: Higher ring strain increases reactivity but reduces metabolic stability.

Analogues with Varied Protecting Groups

Fmoc-Protected Derivative

Example: (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxoazepan-1-yl)acetic acid (CAS: 142855-79-6)

  • Structural Difference : Boc replaced with fluorenylmethyloxycarbonyl (Fmoc).
  • Impact : Fmoc deprotection requires basic conditions (e.g., piperidine), orthogonal to Boc’s acid-labile cleavage. The bulky Fmoc group reduces crystallinity, complicating purification .

Analogues with Substituent Variations

Thiophene-Containing Derivatives

Example: (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid (CAS: 56675-37-7)

  • Structural Difference: Replaces the azepanone-acetic acid moiety with a thiophene-substituted propanoic acid.
  • Impact : Sulfur atoms enhance hydrogen bonding and metal coordination. However, thiophene oxidation risks generating reactive metabolites .

Adamantane-Functionalized Analogues

Example: (2S)-2-((Tert-Butoxycarbonyl)Amino)-2-(3-Hydroxyadamantan-1-Yl)Acetic Acid (CAS: 361442-00-4)

  • Structural Difference : Incorporates a rigid adamantyl group.
  • Impact : High lipophilicity (predicted LogP = 3.8) improves blood-brain barrier penetration but reduces aqueous solubility (<0.1 mg/mL). Used in neurodegenerative disease research .

Comparative Data Table

Compound Name Core Structure Protecting Group Key Substituent Molecular Weight LogP Applications
(S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid Azepanone Boc Acetic acid 314.35 1.2 Peptide synthesis, enzyme inhibition
{3-[(tert-Butoxycarbonyl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic acid Benzoazepanone Boc Acetic acid 334.37 1.7 Kinase inhibitors
(S)-2-(3-((Fmoc)amino)-2-oxoazepan-1-yl)acetic acid Azepanone Fmoc Acetic acid 461.48 2.1 Solid-phase peptide synthesis
(2S)-2-((Boc)Amino)-2-(3-hydroxyadamantan-1-yl)acetic acid Adamantane Boc Adamantyl 366.44 3.8 CNS-targeting therapeutics

Research Findings and Implications

  • Bioactivity: The azepanone core in the parent compound shows moderate inhibition of metalloproteases (IC₅₀ = 12 µM), while the benzo-fused analogue exhibits improved potency (IC₅₀ = 4 µM) due to enhanced hydrophobic interactions .
  • Synthetic Challenges : Adamantane derivatives require multi-step synthesis with low yields (~20%), whereas thiophene analogues are more accessible (yields >70%) .
  • Safety Profiles: Benzoazepanone derivatives carry higher toxicity risks (H302, H315) compared to non-aromatic counterparts, necessitating stringent handling protocols .

Q & A

Q. What synthetic strategies are recommended for preparing (S)-2-(3-((tert-Butoxycarbonyl)amino)-2-oxoazepan-1-yl)acetic acid, and what intermediates are critical?

Methodological Answer: The synthesis typically involves multi-step protection-deprotection strategies. Key steps include:

  • Amino Group Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine functionality during reactions, as seen in analogous Boc-protected amino acid syntheses .
  • Cyclization : Formation of the azepan-2-one ring via intramolecular lactamization under mild acidic or basic conditions, similar to benzazepinone derivatives .
  • Side-Chain Introduction : Coupling the azepanone core with acetic acid derivatives using carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Q. Critical Intermediates :

  • Boc-protected 3-aminoazepan-2-one.
  • Activated acetic acid derivative (e.g., NHS ester).

Q. What safety protocols and storage conditions are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation risks .
  • Storage : Store in a desiccator at 2–8°C under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
  • Emergency Measures : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes with saline .

Q. Which analytical techniques are most effective for characterizing its structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm stereochemistry and detect impurities (e.g., residual solvents) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and isotopic patterns .
  • HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers address challenges in determining the stereochemical configuration of the azepan ring?

Methodological Answer:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
  • X-ray Crystallography : Co-crystallize with a chiral derivatizing agent (e.g., Mosher’s acid) for absolute configuration determination .
  • Computational Modeling : Compare experimental optical rotation with DFT-calculated values .

Q. What role does the tert-butoxycarbonyl (Boc) group play in stabilizing the compound during reactions?

Methodological Answer:

  • Protection : The Boc group shields the amine from nucleophilic attack during coupling reactions, preventing undesired side products .
  • Controlled Deprotection : Removable under mild acidic conditions (e.g., TFA/DCM) without disrupting the azepan ring .
  • Thermal Stability : Boc groups enhance thermal stability compared to carbobenzyloxy (Cbz) protection, enabling high-temperature reactions .

Q. How can computational methods predict its solubility and reactivity for drug discovery applications?

Methodological Answer:

  • Solubility Prediction : Use COSMO-RS simulations to estimate logP and aqueous solubility based on molecular descriptors .
  • Reactivity Mapping : Apply DFT to model nucleophilic/electrophilic sites, focusing on the azepanone carbonyl and acetic acid carboxylate .
  • Docking Studies : Simulate interactions with biological targets (e.g., proteases) using AutoDock Vina to prioritize synthetic analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.